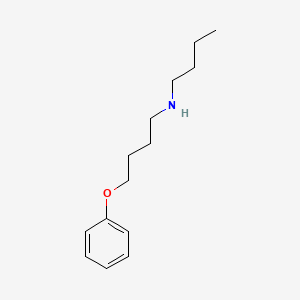

N-butyl-4-phenoxy-1-butanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-butyl-4-phenoxybutan-1-amine |

InChI |

InChI=1S/C14H23NO/c1-2-3-11-15-12-7-8-13-16-14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |

InChI Key |

MYQAURDYZDFDDI-UHFFFAOYSA-N |

SMILES |

CCCCNCCCCOC1=CC=CC=C1 |

Canonical SMILES |

CCCCNCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl 4 Phenoxy 1 Butanamine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of N-butyl-4-phenoxy-1-butanamine identifies two primary disconnections that simplify the molecule into readily available starting materials. The most logical disconnections are the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-oxygen (C-O) bond of the phenyl ether.

The C-N bond disconnection points to a reductive amination pathway, envisioning 4-phenoxybutanal (B3023608) and butylamine (B146782) as precursor molecules. Alternatively, this disconnection suggests a nucleophilic substitution reaction between 4-phenoxybutyl halide and butylamine.

The C-O ether bond disconnection suggests two main synthetic strategies: the Williamson ether synthesis, which would involve phenoxide and a 4-substituted butane (B89635) derivative (e.g., a 1,4-dihalobutane or a 4-halo-1-butanol derivative), or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation, between phenol (B47542) and a suitable butane derivative. wikipedia.orgias.ac.inicj-e.orgub.edu These primary disconnections form the basis for the synthetic methodologies detailed below.

Synthetic Routes from Phenolic Precursors and Butane Derivatives

The forward synthesis of this compound is strategically divided into two core stages: the formation of the phenoxybutane skeleton and the subsequent introduction of the N-butylamine group.

Etherification Strategies for Phenoxy Moiety Construction

The creation of the aryl ether linkage is a critical step, with several established methods offering high yields and selectivity.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers. masterorganicchemistry.comyoutube.com This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. For the synthesis of the 4-phenoxybutyl moiety, this can be approached in a few ways.

One common precursor, (4-bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, can be synthesized by reacting phenol with a large excess of 1,4-dibromobutane (B41627). chembk.com In this reaction, phenol is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide. The phenoxide then displaces one of the bromide ions from 1,4-dibromobutane. Using a large excess of the dibromobutane minimizes the formation of the bis-ether byproduct.

Alternatively, 4-phenoxy-1-butanol can be synthesized and then converted to the corresponding bromide. biosynth.com The synthesis of 4-phenoxy-1-butanol can be achieved by reacting sodium phenoxide with 4-chloro-1-butanol. The resulting 4-phenoxy-1-butanol can then be brominated using a reagent like phosphorus tribromide (PBr(_3)) to yield 4-phenoxybutyl bromide. google.com

| Precursors | Reagents & Conditions | Product | Yield |

| Phenol, 1,4-Dibromobutane | Base (e.g., NaOH, K(_2)CO(_3)), Phase Transfer Catalyst, Water | (4-Bromobutoxy)benzene | High |

| Sodium Phenoxide, 4-Chloro-1-butanol | Solvent (e.g., DMF) | 4-Phenoxy-1-butanol | Good |

| 4-Phenoxy-1-butanol | PBr(_3) | 4-Phenoxybutyl bromide | Good |

| Triphenylphosphine, 4-Phenoxybutyl bromide | Benzene, Reflux | Triphenyl(4-phenoxybutyl)phosphonium bromide | 81% prepchem.com |

This table presents representative data for the synthesis of key intermediates via Williamson ether synthesis and subsequent reactions.

Modern synthetic chemistry offers powerful catalytic methods for the formation of C-O bonds, providing alternatives to the classical Williamson synthesis. The Ullmann condensation, a copper-catalyzed reaction, is a notable example. wikipedia.orgwikipedia.orgorganic-chemistry.org In a typical Ullmann ether synthesis, an aryl halide reacts with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org For the synthesis of a 4-phenoxybutyl precursor, this could involve the reaction of a halobenzene (e.g., bromobenzene (B47551) or iodobenzene) with 1,4-butanediol.

More recent advancements have led to the development of ligand-assisted, copper-catalyzed Ullmann-type couplings that proceed under milder conditions. For instance, ligands such as N,N-dimethylglycine can promote the coupling of aryl bromides or iodides with phenols at significantly lower temperatures (e.g., 90°C) than traditional methods. organic-chemistry.org Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, also represent a powerful tool, though they are more commonly used for the synthesis of more complex aryl ethers. organic-chemistry.orgscielo.br

| Coupling Partners | Catalyst System | Base & Solvent | Temperature | Product |

| Aryl Halide, Alcohol | Copper (stoichiometric) | Base | High (often >210°C) | Aryl Ether |

| Aryl Iodide/Bromide, Phenol | CuI, N,N-Dimethylglycine | Cs(_2)CO(_3), Dioxane | 90°C | Diaryl Ether |

This table summarizes general conditions for Ullmann-type ether synthesis.

Amine Introduction Techniques

With the phenoxybutane core constructed, the final step involves the introduction of the N-butylamine. This can be achieved through several reliable methods.

Reductive amination is a highly efficient and widely used method for the synthesis of amines. d-nb.infonih.govorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.

For the synthesis of this compound, this pathway would start with the oxidation of 4-phenoxy-1-butanol to 4-phenoxybutanal. This aldehyde would then be reacted with butylamine in the presence of a selective reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

A direct, one-pot procedure is often employed where the aldehyde, amine, and reducing agent are all combined. The reaction is typically carried out in a solvent such as methanol (B129727) or dichloromethane. The pH is sometimes adjusted to facilitate imine formation.

An alternative approach is the direct alkylation of butylamine with 4-phenoxybutyl bromide. ontosight.ai This is a straightforward S(_N)2 reaction where the amine acts as the nucleophile. To favor mono-alkylation and avoid the formation of the tertiary amine, it is common to use an excess of butylamine.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent |

| 4-Phenoxybutanal | Butylamine | NaBH(_3)CN or NaBH(OAc)(_3) | Methanol, Dichloromethane |

| Ketone (e.g., Phenylacetone) | Ammonia (B1221849) | Iron Catalyst, H(_2) | Aqueous Ammonia |

This table outlines typical reagents and conditions for reductive amination.

Nucleophilic Substitution Reactions with Amine Precursors

The synthesis of this compound can be effectively achieved through nucleophilic substitution, a fundamental class of reactions in organic chemistry. This approach typically involves the reaction of an amine precursor, specifically n-butylamine, with a substrate containing a suitable leaving group, such as a halogenated phenoxybutane derivative. The core of this reaction is the nucleophilic attack of the nitrogen atom of n-butylamine on the electrophilic carbon atom of the phenoxybutane chain, displacing the leaving group.

A common substrate for this synthesis is 1-bromo-4-phenoxybutane. The reaction proceeds by mixing n-butylamine with 1-bromo-4-phenoxybutane. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the carbon atom bonded to the bromine. This forms a pentavalent transition state, which then resolves with the departure of the bromide ion, a good leaving group, to yield the desired product, this compound.

This method is a direct and widely applicable strategy for forming C-N bonds. organic-chemistry.org The reaction is an example of N-alkylation of a primary amine. To favor the desired mono-alkylation product and avoid the formation of the tertiary amine (N,N-dibutyl-4-phenoxy-1-butanamine), reaction conditions must be carefully controlled. Using an excess of the primary amine (n-butylamine) can help to minimize overalkylation. acs.org Alternatively, protecting group strategies or specialized catalysts can be employed to ensure high selectivity for the secondary amine. organic-chemistry.org

The general reaction can be summarized as: 4-Phenoxy-1-bromobutane + n-Butylamine → this compound + Hydrogen Bromide

The hydrogen bromide generated will react with the excess n-butylamine to form n-butylammonium bromide. A base is often added to neutralize the acid produced and drive the reaction to completion.

Ammonolysis of Halogenated Butane Intermediates

Ammonolysis, the process of cleaving a bond by ammonia, presents another synthetic route. In this context, it involves the reaction of a halogenated butane intermediate, such as 1-bromo-4-phenoxybutane, with ammonia. This reaction yields the primary amine, 4-phenoxy-1-butanamine.

4-Phenoxy-1-bromobutane + NH₃ → 4-Phenoxy-1-butanamine + HBr

This primary amine must then undergo N-alkylation with a butylating agent, for instance, a butyl halide like 1-bromobutane, to furnish the final product, this compound.

4-Phenoxy-1-butanamine + 1-Bromobutane → this compound + HBr

This two-step process can be less efficient than direct nucleophilic substitution with n-butylamine due to the potential for multiple alkylations and the need for additional purification steps. Industrial preparations of primary amines like n-butylamine sometimes utilize the reaction of the corresponding alcohol with ammonia over a solid catalyst. wikipedia.orgchembk.com A similar approach could theoretically be applied to 4-phenoxy-1-butanol. However, direct ammonolysis of the halide is a more common laboratory-scale method. The reaction typically requires elevated temperature and pressure and is often carried out in a solvent such as ethanol (B145695). chembk.com

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Catalyst Selection and Optimization

While the uncatalyzed N-alkylation of amines with alkyl halides can proceed, catalysts are frequently employed to enhance reaction rates and selectivity, especially when using less reactive alkylating agents like alcohols. organic-chemistry.org For the synthesis of secondary amines, transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, are highly effective. organic-chemistry.orgresearchgate.net

Palladium Catalysts : Palladium complexes, including those supported on carbon (Pd/C) or alumina, are efficient for N-alkylation reactions. chemrxiv.org They can operate under mild conditions and are often recyclable. For instance, palladium(II) pincer complexes have shown high efficiency in the N-alkylation of amides and sulfonamides with alcohols, a related transformation. chemrxiv.org

Ruthenium Catalysts : Ruthenium complexes, often used in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, provide an atom-economical route for alkylating amines with alcohols. organic-chemistry.org A simple amino amide ligand can enable a ruthenium-catalyzed one-pot alkylation of amines with alcohols under mild conditions. organic-chemistry.org

Iridium Catalysts : Cyclometalated iridium complexes have demonstrated high activity for the N-alkylation of amines with alcohols, even in aqueous media, which is environmentally advantageous. nih.gov These catalysts can achieve high turnover numbers and yields. nih.gov

Base Catalysis : In classical nucleophilic substitution with alkyl halides, a base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the acid formed during the reaction and can influence the reaction rate and yield. beilstein-journals.org Cesium hydroxide has been noted for promoting selective mono-N-alkylation. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for N-Alkylation Reactions

| Catalyst System | Typical Substrates | Key Advantages | Reference |

| Palladium on Carbon (Pd/C) | Anilines, Amines | Recyclable, High Yield | chemrxiv.org |

| Ruthenium/Aminoamide Ligand | Primary/Secondary Amines, Alcohols | Mild Conditions, Atom-Economical | organic-chemistry.org |

| Cyclometalated Iridium Complex | Amines, Alcohols | High Activity in Water, Green Solvent | nih.gov |

| Cesium Hydroxide (CsOH) | Primary Amines, Alkyl Halides | High Chemoselectivity for Mono-alkylation | organic-chemistry.org |

Solvent Effects and Reaction Medium Engineering

The choice of solvent significantly impacts the rate and outcome of nucleophilic substitution reactions. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles. For the N-alkylation of n-butylamine, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can accelerate the reaction by solvating the cation while leaving the nucleophile relatively free and reactive. researchgate.netgoogle.com

In a patent for a related synthesis, a phenoxylation step was carried out in organic solvents such as DMF, N-methylpyrrolidone (NMP), or DMSO. google.com The selection of a solvent is a balance between reactant solubility, reaction rate enhancement, and ease of product isolation. weebly.com In recent years, there has been a push towards "green" solvents, such as water, or even solvent-free conditions. nih.govmdpi.com Solvent-free, or neat, reactions, sometimes assisted by mechanochemical grinding, can offer advantages in terms of reduced waste, lower cost, and simplified workup. beilstein-journals.org

Table 2: Influence of Solvent Type on Nucleophilic Substitution

| Solvent Type | Examples | Effect on N-Alkylation | Rationale | Reference |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Accelerates reaction | Solvates counter-ion, leaves nucleophile reactive | researchgate.net |

| Polar Protic | Water, Ethanol | Can slow SN2 by solvating nucleophile; useful in "borrowing hydrogen" catalysis | Hydrogen bonding to the amine nucleophile reduces its reactivity | nih.govresearchgate.net |

| Non-polar | Toluene (B28343), Hexane | Slower reaction rates | Poor solubility of polar reactants/reagents | chemrxiv.org |

| Solvent-Free | Neat, Ball-milling | Environmentally friendly, can be efficient | Avoids solubility issues and reduces waste | beilstein-journals.org |

Temperature and Pressure Regulation for Reaction Control

Temperature is a critical parameter for controlling reaction kinetics. Generally, increasing the temperature increases the reaction rate. For the synthesis of this compound via nucleophilic substitution, temperatures may range from room temperature to reflux temperatures of the chosen solvent. For example, a phenoxylation reaction for a similar molecule was performed at 60-90 °C for 10-40 hours. google.com Another synthesis involving n-butylamine was conducted in a 100 °C oil bath for 16 hours under solvent-free conditions. rsc.org However, excessively high temperatures can lead to increased by-product formation, such as overalkylation or decomposition.

Pressure is typically not a major variable unless gaseous reactants like ammonia are used, as in the ammonolysis route. In such cases, the reaction is conducted in a sealed vessel (autoclave) to maintain the concentration of the gaseous reactant in the liquid phase and achieve a reasonable reaction rate. chembk.com For most laboratory-scale syntheses with liquid reactants, the reaction is run at atmospheric pressure.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key strategies include:

Atom Economy : Traditional methods, like those using alkyl halides, often have lower atom economy due to the formation of stoichiometric salt by-products. rsc.org Catalytic methods such as the "borrowing hydrogen" or "hydrogen auto-transfer" approach are highly atom-economical. rsc.orgnih.gov In this strategy, an alcohol (e.g., 4-phenoxy-1-butanol) is used as the alkylating agent to react with n-butylamine. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final secondary amine, with water being the only by-product. organic-chemistry.orgmdpi.com

Use of Safer Solvents : The development of syntheses in environmentally benign solvents like water or the use of solvent-free conditions minimizes the use of volatile and often toxic organic solvents. nih.govbeilstein-journals.orgmdpi.com

Catalysis : The use of catalysts, as discussed in section 2.3.1, is a cornerstone of green chemistry. Catalysts allow reactions to proceed under milder conditions with greater efficiency and selectivity, reducing energy consumption and waste. mdpi.com Recyclable heterogeneous catalysts are particularly advantageous as they simplify product purification and reduce waste. chemrxiv.org

Renewable Feedstocks : While not always directly applicable to this specific molecule, a broader green chemistry goal is the use of renewable resources. For instance, some alcohols used in N-alkylation can potentially be derived from biomass. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgwalisongo.ac.id In the context of synthesizing this compound, a high atom economy would be achieved by designing a synthetic pathway where the majority of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste. rsc.org

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste streams. For instance, a classical approach might involve the protection and deprotection of functional groups, which inherently generates waste. A more atom-economical approach to this compound could involve a direct coupling of 4-phenoxy-1-butanol with n-butylamine. However, this reaction would likely require a catalyst and the removal of a water molecule, which is a benign byproduct.

One strategy to enhance atom economy is the use of catalytic processes. For example, a direct reductive amination of a suitable precursor, such as 4-phenoxybutanal, with n-butylamine would be highly atom-economical. In this scenario, the only byproduct would be water. Another approach involves the direct catalytic conversion of alcohols and ammonia (or primary amines) into higher amines, a process that forms water as the sole byproduct and demonstrates high atom economy. google.com

Development of Solvent-Free or Environmentally Benign Protocols

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Consequently, there is a significant drive towards developing solvent-free reaction conditions or utilizing environmentally benign solvents such as water, supercritical fluids, or ionic liquids. researchgate.net

For the synthesis of this compound, a solvent-free approach could be explored, particularly for reactions that can be conducted at elevated temperatures. For example, the direct reaction of 4-phenoxy-1-bromobutane with an excess of n-butylamine could potentially be carried out without a solvent, with the excess amine also serving as the base to neutralize the HBr formed.

Water is an especially attractive solvent due to its non-toxicity, non-flammability, and low cost. Recent research has demonstrated the feasibility of direct amidation of esters in water without the need for any catalysts or additives, where the byproduct can be recovered and reused. scispace.com This methodology could be adapted for the synthesis of this compound by first preparing the corresponding ester of 4-phenoxybutanoic acid and then reacting it with n-butylamine in water.

The use of functional ionic liquids as catalysts in solvent-free conditions has also been shown to be effective for the synthesis of ureas from amines and CO2, suggesting their potential application in related amine syntheses. researchgate.net The synthesis of n-butylamine itself has been studied in various solvents, with results indicating that solvent nature plays a crucial role in controlling the activity and selectivity of the catalyst. scielo.br For instance, using a protic solvent like ethanol can favor the formation of the primary amine. scielo.br

Investigations into imine formation, a potential step in a reductive amination route to this compound, have shown that these reactions can be carried out efficiently under solvent- and catalyst-free conditions by utilizing a pressure reduction technique to remove the water byproduct. scirp.org

The following table summarizes the potential benefits of employing environmentally benign protocols:

| Protocol Type | Advantages | Potential Application for this compound Synthesis |

| Solvent-Free | Reduced solvent waste, lower cost, simplified workup | Direct reaction of a 4-phenoxybutyl halide with n-butylamine. |

| Aqueous Synthesis | Non-toxic, non-flammable, inexpensive solvent | Amidation of a 4-phenoxybutanoic acid ester with n-butylamine in water. |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling | Catalyzing the formation of intermediates or the final product. |

Stereoselective Synthesis Approaches (if applicable)

The structure of this compound does not inherently possess a stereocenter. However, if a chiral center were to be introduced into the molecule, for example by substitution on the butyl or phenoxy groups, stereoselective synthesis would become a critical consideration. Enantiomerically pure compounds are often required in the pharmaceutical and agrochemical industries, as different stereoisomers can exhibit vastly different biological activities. google.com

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgnumberanalytics.com This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgnumberanalytics.com

In a hypothetical synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to either the amine or the phenoxy-butane fragment. For instance, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be acylated with a derivative of 4-phenoxybutanoic acid. researchgate.net Subsequent stereoselective alkylation or other modifications, followed by removal of the auxiliary, would yield an enantiomerically enriched intermediate that could then be converted to the final product. Chiral auxiliaries have been successfully used in a wide range of reactions, including alkylations, aldol (B89426) reactions, and cycloadditions, to produce complex molecules with high stereoselectivity. numberanalytics.comresearchgate.net

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. A key advantage of asymmetric catalysis is that only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product.

For the synthesis of a chiral this compound analogue, several asymmetric catalytic strategies could be envisioned. For example, if the synthesis proceeds through a ketone intermediate, an asymmetric reduction using a chiral catalyst could establish a stereocenter. Similarly, an asymmetric N-alkylation could be employed. researchgate.netsciengine.com Recent advancements have seen the development of highly efficient catalysts for the N-alkylation of amines with alcohols, which could be adapted for a stereoselective synthesis. acs.orgacs.org

Kinetic resolution, another catalytic strategy, could also be applied. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. This has been successfully applied to the kinetic resolution of N-alkoxy amines using a titanium-catalyzed approach. nih.gov

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. Factors such as cost of raw materials, reaction safety, process robustness, and ease of purification become critically important.

The choice of reagents and catalysts is also crucial. Ideally, inexpensive and readily available starting materials would be used. The catalyst should be highly active and selective, allowing for low catalyst loading, and should ideally be recyclable to minimize cost and waste. For instance, the industrial synthesis of n-butylamines often involves the amination of the corresponding alcohol over a metal catalyst under hydrogenating conditions. numberanalytics.com

Process safety considerations would include managing the heat generated by exothermic reactions, controlling pressure in reactions involving gases, and handling any hazardous materials. The use of continuous flow chemistry, as opposed to batch processing, can offer significant advantages in terms of safety, scalability, and consistency. Flow processes allow for better control of reaction parameters and can often be scaled up more easily than batch reactions.

Purification of the final product on a large scale needs to be efficient and cost-effective. Methods such as distillation or crystallization are generally preferred over chromatography for large-scale production due to lower cost and solvent consumption. The design of the synthesis should aim to produce a crude product that is as pure as possible to simplify the final purification steps.

In-depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Records

A comprehensive search for detailed research findings on the molecular structure and conformation of the chemical compound this compound has revealed a significant lack of specific experimental data in the public domain. Efforts to locate advanced spectroscopic and crystallographic analyses, as requested, did not yield specific results for this particular molecule.

The investigation sought to find detailed data from a variety of advanced analytical techniques crucial for the complete structural elucidation of an organic molecule. This included High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FT-IR, Raman), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography.

While information exists for structurally related compounds—such as the primary amine 4-phenoxybutan-1-amine (B92858) or derivatives with different substituents on the phenoxy or amine groups—these data are not directly applicable to this compound. The substitution of a butyl group on the nitrogen atom significantly alters the molecule's electronic environment, conformation, and spectroscopic fingerprint. Therefore, data from analogous compounds cannot be used to accurately describe the specific characteristics of this compound.

Specifically, the search for the following detailed analyses for this compound was unsuccessful:

2D NMR Data (COSY, HSQC, HMBC): No published spectra were found that would allow for the definitive assignment of proton and carbon signals and establish the connectivity of the molecule.

NOESY/ROESY Data: Information regarding the through-space correlations of atoms, which is essential for determining the molecule's preferred three-dimensional conformation in solution, could not be located.

Vibrational Spectroscopy Data: Specific FT-IR and Raman spectra, which identify functional groups and provide a unique "molecular fingerprint," were not available for this compound.

High-Resolution Mass Spectrometry Data: No records of HRMS analysis were found, which would be necessary to confirm the exact mass and elemental formula.

X-ray Crystallography Data: A search for single-crystal X-ray diffraction data, which would provide the precise solid-state structure, bond lengths, and bond angles, yielded no results.

Given the absence of this fundamental characterization data in scientific literature and chemical databases, it is not possible to construct the requested scientifically accurate article with detailed findings and data tables for this compound at this time.

Elucidation of Molecular Structure and Conformation of N Butyl 4 Phenoxy 1 Butanamine

X-ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In a hypothetical crystalline state, the packing of N-butyl-4-phenoxy-1-butanamine molecules would be governed by a combination of intermolecular forces. The secondary amine group (-NH-) is capable of acting as both a hydrogen bond donor and acceptor. Therefore, hydrogen bonding between the amine hydrogen and the nitrogen or phenoxy oxygen of neighboring molecules would be a significant interaction influencing the crystal lattice.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Amine (N-H) | Amine (N), Phenoxy (O) |

| Pi-Stacking | Phenoxy Ring | Phenoxy Ring |

| Van der Waals | n-butyl group, phenoxy group, alkyl chain | n-butyl group, phenoxy group, alkyl chain |

Dihedral Angle Analysis and Conformational Preferences

The conformation of this compound in a solution or crystalline state would be determined by the rotational freedom around its single bonds. Key dihedral angles would include those defining the orientation of the n-butyl group relative to the amine, the conformation of the butoxy chain, and the orientation of the phenyl ring relative to the ether linkage.

Chiroptical Spectroscopy (if applicable)

The applicability of chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) to this compound depends on whether the molecule is chiral. Based on its chemical name and structure, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it will not exhibit optical activity, and CD and ORD spectroscopy are not applicable.

Circular Dichroism (CD) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov This technique is only applicable to chiral molecules. Since this compound is achiral, it would not produce a CD spectrum, and therefore, this method cannot be used for its analysis.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Similar to CD, ORD is a property of chiral substances. As this compound is achiral, it would not exhibit optical rotation, making ORD studies irrelevant for this compound.

Mechanistic Studies of N Butyl 4 Phenoxy 1 Butanamine Reactivity

Reaction Pathways and Intermediates

Amine-Mediated Reactions

The secondary amine functionality is the primary locus of reactivity in N-butyl-4-phenoxy-1-butanamine, participating in a variety of reactions that lead to the formation of new carbon-nitrogen and other heteroatom bonds.

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or enamines. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule nih.gov. The formation of N-butylidene-1-butanamine from the reaction of butylamine (B146782) and butanal is an example of such a condensation, highlighting the reactivity of the amine group cymitquimica.com. Similarly, this compound is expected to react with various esters in condensation reactions to form amides google.com.

| Reactant A | Reactant B | Product Type | Reaction Conditions |

| This compound | Aldehyde/Ketone | Imine/Enamine | Acid catalysis, removal of water |

| This compound | Ester | Amide | Heat, removal of alcohol |

As a nucleophile, the secondary amine of this compound can be readily alkylated by reacting with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a tertiary amine. For instance, related butylamine derivatives are known to act as nucleophiles in alkylation reactions, attacking electrophilic centers evitachem.com. Similarly, acylation can be achieved by treating the amine with acyl chlorides or anhydrides to form the corresponding amide. These acylation reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The primary amine can be more reactive in these processes due to less steric hindrance nih.gov.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

The reaction of this compound with aldehydes or ketones leads to the formation of imines, which, if the carbonyl compound is an aldehyde and the amine is a primary amine, are specifically referred to as Schiff bases nih.govscispace.com. This reaction is a reversible condensation process. For example, the reaction between benzaldehyde (B42025) and n-butylamine produces the Schiff base n-butyl-1-phenylmethanimine mdpi.com. The formation of the imine (or Schiff base) is characterized by the carbon-nitrogen double bond of the azomethine group nih.gov. The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction mdpi.com.

| Reactants | Product | Key Intermediate |

| This compound + Aldehyde | Imine | Carbinolamine |

| This compound + Ketone | Imine | Carbinolamine |

Reactivity of the Ether Linkage

The ether linkage in this compound consists of a robust C-O-C bond. While generally unreactive under many conditions, which is why ethers are often used as solvents, this linkage can be broken under specific and typically harsh reaction conditions masterorganicchemistry.commasterorganicchemistry.com.

The cleavage of the ether bond in this compound typically requires the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr) openstax.orglibretexts.org. The reaction mechanism is dependent on the nature of the carbon atoms attached to the ether oxygen libretexts.org.

The process generally begins with the protonation of the ether oxygen by the strong acid, which makes the alcohol a good leaving group masterorganicchemistry.com. Following protonation, a nucleophilic substitution reaction occurs. If the carbon atom of the butyl group is considered primary, the cleavage would likely proceed through an SN2 mechanism, where the halide ion (I⁻ or Br⁻) attacks the less sterically hindered carbon atom openstax.orglibretexts.org. In the case of this compound, attack at the butyl side would yield phenol (B47542) and 1,4-dibromobutane (B41627) (if excess HBr is used). Cleavage of the phenyl-oxygen bond is less likely due to the high energy of the phenyl cation intermediate that would be formed youtube.com.

| Reagent | Mechanism | Products | Conditions |

| Strong Acid (e.g., HBr, HI) | SN2 (at butyl group) | Phenol, N-butyl-4-halobutanamine | High temperature |

Rearrangement Pathways

Intramolecular rearrangements are a significant class of reactions for phenoxy amine structures. Under specific conditions, this compound could theoretically undergo several named rearrangement reactions, which involve the migration of an aryl group.

One such potential transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. In this reaction, a nucleophilic terminal group on a side chain attacks the aromatic ring, displacing the ether linkage. For this compound, this would require activation of the phenoxy ring with strong electron-withdrawing groups, typically in the ortho or para positions, to facilitate the nucleophilic attack by the amine. wikipedia.org The general mechanism involves the formation of a spirocyclic intermediate.

The Chapman rearrangement offers another plausible pathway, involving the thermal conversion of an aryl N-arylbenzimidate to an N-aroyldiphenylamine. rsc.orgresearchgate.net While this reaction typically starts from an imidate, its principles of intramolecular aryl migration from oxygen to nitrogen are relevant. A conceptual variant could be envisioned for this compound under high-temperature conditions, potentially involving a 1,3-shift of the phenyl group from the oxygen to the nitrogen atom. researchgate.net

A related reaction is the Truce-Smiles rearrangement , which is a modification of the Smiles rearrangement. This typically involves the use of a strong base, such as an organolithium reagent, to generate a carbanion that acts as the intramolecular nucleophile. wikipedia.org This reaction is particularly relevant for systems where the arene is not activated by electron-withdrawing groups. wikipedia.org

Kinetic Investigations and Reaction Rate Determinationswiley-vch.ded-nb.info

The kinetics of reactions involving this compound, particularly its formation via nucleophilic aromatic substitution (SNAr), can be inferred from studies on analogous systems. The reaction of a phenoxy derivative with n-butylamine is a key example.

Order of Reaction and Rate Constants

The nucleophilic substitution reactions of activated phenoxy compounds with amines, such as n-butylamine, generally follow a bimolecular process. The rate of these SNAr reactions is typically dependent on the concentrations of both the aromatic substrate and the amine nucleophile, indicating a second-order reaction. libretexts.org The rate law can be expressed as:

Rate = k[Aromatic Substrate][Amine]

The rate constant, k, is influenced by several factors, including the nature of the solvent, the leaving group, and the substituents on the aromatic ring. For instance, the reaction of 1-phenoxy-2,4-dinitrobenzene with n-butylamine in different solvents demonstrates the significant role of the reaction medium on the rate constant.

| Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Acetonitrile (B52724) | Varies with amine concentration |

| Toluene (B28343) | Generally lower than in acetonitrile |

| Dimethyl Sulfoxide (B87167) (DMSO) | Generally higher than in acetonitrile |

| This table is illustrative and based on general findings for related compounds. Specific values for this compound are not available. |

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) for the formation of this compound through an SNAr reaction is expected to be influenced by the stability of the Meisenheimer complex, which is the key intermediate. The presence of electron-withdrawing groups on the phenoxy ring lowers the activation energy by stabilizing this intermediate.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. For SNAr reactions, the entropy of activation is typically negative, reflecting the increased order in the transition state as two molecules combine to form the intermediate. wikipedia.org

| Reaction Parameter | Expected Influence on this compound Formation |

| Activation Energy (Ea) | Lowered by electron-withdrawing substituents on the phenoxy ring. |

| Enthalpy of Activation (ΔH‡) | Reflects the energy barrier for the formation of the transition state. |

| Entropy of Activation (ΔS‡) | Expected to be negative due to the associative nature of the SNAr mechanism. |

| This table presents expected trends based on general principles of SNAr reactions. |

Influence of Substituents and Electronic Effects on Reactivity

The reactivity of the phenoxy ring in this compound is highly sensitive to the presence of substituents. Electron-withdrawing groups (EWGs) on the aromatic ring significantly increase the rate of nucleophilic aromatic substitution, while electron-donating groups (EDGs) have the opposite effect. This is because EWGs stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com

The position of the substituent also plays a crucial role. EWGs in the ortho and para positions to the phenoxy ether linkage have the most pronounced activating effect. masterorganicchemistry.com

Table of Substituent Effects on SNAr Reaction Rates with n-Butylamine

| Substituent on Phenoxy Ring | Position | Effect on Reaction Rate |

|---|---|---|

| -NO₂ | ortho, para | Strong Activation |

| -CN | ortho, para | Strong Activation |

| -CF₃ | ortho, para | Strong Activation |

| -Cl | ortho, para | Moderate Activation |

| -CH₃ | ortho, para | Deactivation |

| -OCH₃ | ortho, para | Deactivation |

This table is based on established principles of SNAr reactions and data from related systems.

Catalysis in this compound Transformations

Catalysis can play a important role in both the synthesis and subsequent reactions of this compound. Homogeneous catalysis is particularly relevant for transformations involving this compound in the liquid phase.

Homogeneous Catalysis

The formation of this compound from a corresponding phenoxy precursor and n-butylamine can be facilitated by homogeneous catalysts. Base catalysis is a common feature in SNAr reactions, where the base can deprotonate the amine nucleophile, increasing its nucleophilicity, or assist in the departure of the leaving group. chinesechemsoc.org

Furthermore, transition metal complexes are widely used as homogeneous catalysts for N-alkylation reactions. rsc.orgrsc.org Ruthenium, cobalt, and palladium-based catalysts have shown efficacy in the N-alkylation of amines with alcohols or other alkylating agents. rsc.orgnih.govnih.gov These catalytic systems often operate via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. rsc.org

Table of Potential Homogeneous Catalytic Systems for this compound Synthesis

| Catalyst System | Reactants | General Conditions |

|---|---|---|

| Ruthenium-based complexes | 4-phenoxy-1-butanol and n-butylamine | Elevated temperature, often with a base |

| Cobalt-based pincer complexes | 4-phenoxy-1-butanol and n-butylamine | Elevated temperature, inert atmosphere |

| Palladium complexes with phosphine (B1218219) ligands | 4-halophenoxybutane and n-butylamine | Base, solvent such as toluene or dioxane |

This table illustrates potential catalytic approaches based on literature for similar N-alkylation reactions.

Heterogeneous Catalysis

The study of this compound in the context of heterogeneous catalysis is an area of interest due to the presence of two distinct functional groups: a secondary amine and a phenoxy ether. These groups offer multiple potential reaction pathways, including N-alkylation, dealkylation, C-O bond cleavage (hydrogenolysis), and reactions involving the aromatic ring. While direct research on the heterogeneous catalytic reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous compounds containing n-butylamine and phenoxyalkane moieties.

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation from the reaction mixture and potential for reusability. researchgate.netmdpi.comnih.govresearchgate.net For a molecule like this compound, several types of heterogeneous catalytic reactions can be envisioned.

One potential reaction is the N-alkylation of the secondary amine. Studies have shown that amines can be alkylated using alcohols in the presence of various heterogeneous catalysts, including those based on nickel, palladium, and copper. nih.govacs.orgresearchgate.netresearchgate.netrsc.org This process, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. nih.govnih.gov The subsequent hydrogenation of the imine yields the N-alkylated amine, with water as the only byproduct. acs.org Another possibility is the N-alkylation of amines using ethers as the alkylating agents over catalysts like γ-Al2O3 at elevated temperatures. researchgate.net

Conversely, the amine group could undergo N-dealkylation , where the n-butyl group is cleaved. This reaction is significant in various chemical transformations and can be catalyzed by heterogeneous catalysts like nanoporous gold, which has shown high selectivity for the N-dealkylation of N-alkylated amines. csic.esubc.cachim.it

Another major reaction pathway is the cleavage of the C-O ether bond (hydrogenolysis). The phenoxy group is susceptible to hydrogenolysis over various heterogeneous catalysts, particularly those containing nickel and palladium. rsc.orgnih.govnih.govfrontiersin.orgnih.govrsc.org For instance, studies on lignin (B12514952) model compounds, which contain similar aryl ether linkages, have demonstrated efficient C-O bond cleavage using Ni-based catalysts. researchgate.netnih.govrsc.org The reaction conditions, such as temperature and hydrogen pressure, as well as the choice of catalyst, can significantly influence the rate and selectivity of this cleavage. researchgate.netnih.gov

The following table summarizes potential heterogeneous catalytic reactions of this compound based on studies of related compounds.

Table 1: Potential Heterogeneous Catalytic Reactions of this compound

| Reaction Type | Catalyst System (Examples) | Reactant(s) | Potential Product(s) | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Ni/θ-Al2O3, Pd/Fe2O3, Cu/TiO2 + Au/TiO2 | This compound + Alcohol (e.g., Methanol) | N-butyl-N-methyl-4-phenoxy-1-butanamine | nih.govresearchgate.netbeilstein-journals.org |

| N-Alkylation | γ-Al2O3 | This compound + Ether (e.g., Diethyl ether) | N-butyl-N-ethyl-4-phenoxy-1-butanamine | researchgate.net |

| C-O Bond Cleavage | Ni-based catalysts (e.g., Ni/C, Ni-CeO2/CN) | This compound + H2 | N-butyl-1-butanamine + Phenol | nih.govrsc.org |

| C-O Bond Cleavage | Pd/C | This compound + H2 | N-butyl-1-butanamine + Phenol | nih.gov |

| N-Dealkylation | Nanoporous Gold (NPG) | This compound | 4-Phenoxy-1-butanamine + Butene/Butane (B89635) | csic.es |

Reaction Selectivity and Regiochemistry

The selectivity of reactions involving this compound is a critical aspect, determining which functional group reacts and at what position. This includes chemoselectivity (which functional group reacts), and regioselectivity (where on a functional group the reaction occurs).

Chemoselectivity:

The primary competition in the reactivity of this compound under many catalytic conditions is between reactions at the amine center and the cleavage of the ether bond.

N-Alkylation vs. C-O Bond Cleavage: In reactions involving an external alkylating agent like an alcohol, the choice of catalyst and reaction conditions will determine whether N-alkylation or ether cleavage is favored. For instance, catalysts known for efficient "borrowing hydrogen" mechanisms, such as certain iridium or nickel complexes, might favor N-alkylation. nih.govrsc.orgnih.gov Conversely, strong hydrogenolysis catalysts like palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure are more likely to promote the cleavage of the C-O bond. nih.gov The use of catalyst poisons can sometimes be employed to selectively inhibit one reaction pathway over another. For example, diphenylsulfide has been used to poison Pd/C catalysts to allow for the hydrogenation of alkenes and alkynes without causing the hydrogenolysis of other functional groups. organic-chemistry.org

N-Dealkylation vs. C-O Bond Cleavage: When the desired reaction is the removal of a functional group, the conditions will dictate whether the n-butyl group from the amine or the phenoxy group is cleaved. Oxidative N-dealkylation methods are known, which might not affect the ether linkage under specific conditions. chim.it On the other hand, reductive conditions suitable for hydrogenolysis of the ether might also lead to N-dealkylation, depending on the catalyst and conditions.

Regiochemistry:

Regioselectivity becomes particularly important when considering reactions on the aromatic ring of the phenoxy group. The phenoxy group is an ortho-, para-directing group for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the ether linkage.

The following table outlines factors influencing the selectivity and regiochemistry of reactions involving this compound, based on established principles and studies on similar structures.

Table 2: Factors Influencing Selectivity and Regiochemistry

| Factor | Influence on Selectivity/Regiochemistry | Example(s) | Reference(s) |

|---|---|---|---|

| Catalyst Type | Determines which functional group is activated. Ni and Pd are effective for C-O bond cleavage. nih.govnih.gov Various transition metals (Ni, Pd, Cu, Ir) can catalyze N-alkylation. nih.govresearchgate.netrsc.orgnih.gov | Pd/C favors hydrogenolysis. nih.gov A Ni/θ-Al2O3 catalyst is effective for N-alkylation of amines with alcohols. nih.gov | nih.govnih.govnih.gov |

| Reaction Temperature | Higher temperatures can favor different reaction pathways. For instance, in some catalytic systems, higher temperatures might favor C-O bond cleavage over other transformations. | In the N-alkylation of morpholine (B109124) with methanol (B129727) over CuO–NiO/γ–Al2O3, higher temperatures led to decreased selectivity due to ring-opening side reactions. researchgate.net | researchgate.net |

| Nature of Reactants | The type of co-reactant will direct the reaction. Alcohols or ethers will likely lead to N-alkylation. nih.govresearchgate.net The presence of a strong reducing agent like H2 will favor hydrogenolysis. | The use of alcohols in a "borrowing hydrogen" system leads to N-alkylation. rsc.org | nih.govrsc.orgresearchgate.net |

| Solvent | The solvent can influence catalyst activity and selectivity by affecting the solubility of reactants and the interaction with the catalyst surface. | In the hydrogenation of butyronitrile (B89842) to n-butylamine over a Ni/SiO2 catalyst, the use of a protic solvent like ethanol (B145695) resulted in higher selectivity for the primary amine compared to non-polar solvents. organic-chemistry.orgwikipedia.org | organic-chemistry.orgwikipedia.org |

| Substituents on the Aromatic Ring | The electronic nature of substituents on the phenoxy ring would influence the regioselectivity of electrophilic aromatic substitution, following standard directing group effects. | The phenoxy group is an ortho-, para-director for electrophilic substitution. | General Organic Chemistry Principles |

Computational and Theoretical Investigations of N Butyl 4 Phenoxy 1 Butanamine

Molecular Orbital Theory Calculations

No published data is available regarding the molecular orbital theory calculations for N-butyl-4-phenoxy-1-butanamine.

Specific details on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound are not documented in existing research.

Information regarding the charge distribution and molecular electrostatic potential (MEP) maps for this molecule is not available in the scientific literature.

Density Functional Theory (DFT) Studies

There are no specific DFT studies published for this compound.

Optimized geometric parameters (bond lengths, bond angles, dihedral angles) and conformational analysis resulting from DFT calculations for this compound have not been reported.

Calculated and experimental vibrational frequencies (IR, Raman) and their assignments for this compound are not available.

There is no information available on the localization of transition states for any potential reaction pathways involving this compound.

Exploration of Chemical Derivatives and Analogues of N Butyl 4 Phenoxy 1 Butanamine

Systematic Synthesis of Structural Analogues

The synthesis of analogues of N-butyl-4-phenoxy-1-butanamine can be systematically approached by modifying three key regions of the molecule: the N-butyl chain, the phenoxy ring, and the butanamine backbone.

Modification of the N-butyl Chain

Alterations to the N-butyl group can be achieved through various synthetic methods. One common approach involves the reaction of 4-phenoxy-1-butanamine with different alkylating agents. For instance, reductive amination using various aldehydes or ketones can introduce a wide range of substituents on the nitrogen atom. The use of n-butylamine in reactions with other molecules, such as in the synthesis of 4(1H)-quinolone-3-diarylethers, highlights its role as a versatile building block for creating N-substituted products. nih.gov The synthesis of polypeptides using N-(phenoxycarbonyl) α-amino acids can be initiated and controlled by n-butylamine, demonstrating its utility in more complex polymer chemistry. researchgate.net

Another strategy involves the use of alternative primary amines in the initial synthesis. For example, employing amines like tert-butylamine (B42293) or isopropylamine (B41738) in reactions with precursors such as N-[4-(2,3-epoxypropoxy)phenyl]phthalimide can yield analogues with different N-alkyl groups. researchgate.net The choice of amine can significantly influence the reaction outcome, as seen in the synthesis of butylated hydroxytoluene (BHT) analogs where di-n-butylamine is used. nih.gov

The table below illustrates potential analogues through modification of the N-butyl chain.

| Original Moiety | Modified Moiety | Potential Synthetic Route |

| N-butyl | N-methyl | Reductive amination of 4-phenoxy-1-butanamine with formaldehyde |

| N-butyl | N-ethyl | Reaction of 4-phenoxy-1-butanamine with ethyl iodide |

| N-butyl | N-isopropyl | Reductive amination of 4-phenoxy-1-butanamine with acetone |

| N-butyl | N-benzyl | Reaction of 4-phenoxy-1-butanamine with benzyl (B1604629) bromide |

Substitution on the Phenoxy Ring

Introducing substituents onto the phenoxy ring offers another avenue for creating diverse analogues. This can be accomplished by starting with substituted phenols. For example, reacting a substituted sodium phenoxide with a suitable 4-halobutylamine derivative can yield a variety of phenoxy-substituted butanamines. The synthesis of N-butyl-4-(2,4-dichlorophenoxy)-1-butanamine is an example of such a modification. vulcanchem.com

The synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives demonstrates a strategy where a substituted phenol (B47542) is reacted with 4-fluorobenzaldehyde (B137897) as a key step, indicating how functionalized phenoxy moieties can be incorporated. nih.gov Similarly, the synthesis of 5-phenoxy-1(3H)-isobenzofuranone involves the reaction of N-substituted-4-nitro-phthalimide with sodium phenoxide, which could be adapted using substituted phenols to generate a range of analogues. google.com

Below is a table of possible analogues with substitutions on the phenoxy ring.

| Original Moiety | Modified Moiety | Potential Starting Material |

| Phenoxy | 4-Chlorophenoxy | 4-Chlorophenol |

| Phenoxy | 4-Methoxyphenoxy | 4-Methoxyphenol |

| Phenoxy | 4-Nitrophenoxy | 4-Nitrophenol |

| Phenoxy | 2-tert-Butyl-4-methylphenoxy | 2-tert-Butyl-4-methylphenol |

Alteration of the Butanamine Backbone Length

Varying the length of the alkanamine chain that connects the phenoxy group and the amine provides another set of structural analogues. This can be achieved by using starting materials with different carbon chain lengths. For instance, instead of a four-carbon butanamine backbone, a three-carbon propanamine or a five-carbon pentanamine backbone could be employed.

The synthesis of 4-(benzamide) and 4-(phthalimide)-substituted phenoxypropanolamines illustrates the use of a three-carbon backbone, offering a template for creating shorter-chain analogues. researchgate.net Conversely, longer-chain analogues could be synthesized by employing precursors such as 1,5-dihalopentane to first attach the phenoxy group, followed by reaction with n-butylamine.

The following table outlines potential analogues with altered backbone lengths.

| Original Backbone | Modified Backbone | Potential Precursor |

| Butanamine (4 carbons) | Propanamine (3 carbons) | 1-Bromo-3-chloropropane |

| Butanamine (4 carbons) | Pentanamine (5 carbons) | 1,5-Dihalopentane |

| Butanamine (4 carbons) | Hexanamine (6 carbons) | 1,6-Dihalohexane |

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to this compound analogues have a predictable impact on their chemical reactivity.

N-Alkyl Substitution: The nature of the alkyl group on the nitrogen atom influences the nucleophilicity and basicity of the amine. Bulkier substituents, such as a tert-butyl group, can sterically hinder the nitrogen, potentially slowing down reactions involving nucleophilic attack by the amine. researchgate.net The electronic properties of the substituent also play a role; electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

Backbone Length: Altering the length of the alkyl chain between the phenoxy group and the amine can impact the molecule's conformational flexibility. This can, in turn, influence intramolecular interactions and the molecule's ability to adopt specific conformations required for certain reactions.

Novel Synthetic Routes to Functionalized Derivatives

Recent advances in synthetic organic chemistry offer novel routes to functionalized derivatives of this compound.

One-pot, multi-component reactions are increasingly utilized for the efficient synthesis of complex molecules. researchgate.net For instance, a one-pot synthesis could potentially combine a substituted phenol, a dihaloalkane, and an amine to generate a functionalized phenoxy-alkanamine in a single step.

The use of catalysis, including photoredox catalysis, has opened up new avenues for forming carbon-nitrogen bonds. colab.ws Such methods could be adapted for the synthesis of this compound derivatives under mild conditions.

Furthermore, solid-phase synthesis techniques could be employed to generate libraries of analogues for screening purposes. researchgate.net By anchoring a suitable precursor to a solid support, various modifications to the N-alkyl group and the phenoxy ring can be systematically performed.

Crystallographic Studies of Analogues for Structure-Function Insights (non-biological)

For example, the crystal structures of related phenoxy derivatives can reveal details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and stacking interactions. acs.orgacs.org This information is crucial for understanding the physical properties of these compounds, such as melting point and solubility.

In the context of polymorphism, where a compound can exist in multiple crystalline forms, crystallographic studies can elucidate the different packing arrangements of the molecules. acs.org These different forms can exhibit distinct physical properties. While no specific crystallographic data for this compound was found, the Crystallography Open Database contains a vast number of crystal structures, and data for structurally similar compounds could be present. ugr.es For instance, a patent for crystallizing a related phenoxy-phosphoryl amino propanoate derivative highlights the use of single crystal X-ray crystallography to determine the molecular structure. google.com

Applications in Chemical Synthesis and Materials Science Non Biological Focus

N-butyl-4-phenoxy-1-butanamine as a Key Intermediate in Organic Synthesis

The presence of both a primary amine and a phenoxy ether within the same molecule makes this compound a valuable intermediate for the synthesis of more complex organic structures. The amine group can readily undergo a variety of chemical transformations, such as alkylation, acylation, and condensation reactions, while the phenoxy group can participate in aromatic substitution reactions or act as a stable structural element.

Macrocyclic compounds are large ring structures that have found applications in host-guest chemistry, catalysis, and materials science. The synthesis of macrocycles often relies on the use of bifunctional linear precursors that can undergo an intramolecular cyclization reaction. This compound is a prime candidate for such applications.

The terminal amine can be reacted with a suitable electrophile on another molecule, which also contains a reactive site for the phenoxy group, to form a macrocyclic structure. For instance, n-butylamine has been successfully employed in the synthesis of macrocyclic diaza-bis-enediynes. rsc.org Similarly, reactions involving n-butylamine and Morita-Baylis-Hillman adducts have been utilized to create macrocyclic crown ether-paracyclophane hybrid structures. mdpi.comnih.govresearchgate.netresearchgate.net The phenoxy group can also be a key component in macrocyclization, as seen in the synthesis of various macrocycles containing phenoxy ether units.

| Reactant 1 | Reactant 2 | Resulting Macrocycle Type | Reference |

| 1,8-dibromooct-4-ene-2,6-diyne | n-butylamine | Diaza-bis-enediyne | rsc.org |

| Dimeric Morita-Baylis-Hillman Acetate | n-butylamine | Crown ether-paracyclophane hybrid | mdpi.comnih.govresearchgate.netresearchgate.net |

| Diol | Dichlorosilane | Silyl ether-containing macrocycle | rsc.org |

This table presents examples of macrocyclization reactions involving n-butylamine or phenoxy ether analogous functionalities, suggesting the potential of this compound as a precursor for similar structures.

Beyond macrocycles, this compound can serve as a foundational element for constructing a wide array of functional molecules. The amine functionality provides a reactive handle for introducing this building block into larger molecular systems. The combination of the flexible butyl chain and the rigid phenyl ring allows for the design of molecules with specific spatial arrangements and properties. For example, the phenoxy group is a common structural motif in many organic materials, and the butylamine (B146782) tail can be used to tune solubility and intermolecular interactions.

Role in Polymer Chemistry (e.g., monomer for specialized polymers, if applicable)

The dual functionality of this compound also lends itself to applications in polymer chemistry. It could potentially act as a monomer, a chain modifier, or a cross-linking agent to create specialized polymers with unique properties.

The primary amine group can initiate the ring-opening polymerization of cyclic monomers, such as N-carboxy anhydrides, to form polypeptides. rsc.org Furthermore, n-butylamine has been used in the synthesis of liquid crystal elastomers. researchgate.net The phenoxy group, on the other hand, is present in various specialty monomers like phenoxyethyl acrylate (B77674) and polymers derived from lignin (B12514952), which can impart thermal stability and specific mechanical properties to the resulting materials. specialchem.comresearchgate.net Therefore, this compound could be polymerized, for instance, with di- or poly-functional acyl chlorides or epoxides to form polyamides or polyamines with pendant phenoxy groups.

| Polymerization Type | Role of n-Butylamine/Phenoxy Ether Analogue | Resulting Polymer Type | Reference |

| Ring-Opening Polymerization | Initiator (n-butylamine) | Polypeptides | rsc.org |

| Michael Addition | Reactant (n-butylamine) | Liquid Crystal Elastomers | researchgate.net |

| Free Radical Polymerization | Monomer (phenoxyethyl acrylate) | Polyacrylates | specialchem.com |

| Polycondensation | Monomer (hydrovanilloin-diglycidyl ether) | Phenoxy Resins | researchgate.net |

This table illustrates the potential roles of this compound in polymer synthesis based on the reactivity of its functional groups in analogous systems.

Potential as a Ligand in Coordination Chemistry (excluding biological applications)

In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. researchgate.net The amine nitrogen and the ether oxygen of this compound possess lone pairs of electrons that can be donated to a metal center, making it a potential ligand. Depending on the metal and the reaction conditions, it could act as a monodentate ligand through the nitrogen atom or as a bidentate chelating ligand involving both the nitrogen and oxygen atoms.

The use of N-alkyl amines and phenoxy-ether compounds as ligands is well-documented. For example, N-alkyl substituted amine biphenolate ligands form stable complexes with zirconium and hafnium. rsc.orgacs.org Similarly, monoanionic bidentate phenoxy-ether and phenoxy-thioether ligands have been used to prepare octahedral group 4 metal complexes. nih.govrsc.org The steric and electronic properties of the n-butyl and phenoxy groups in this compound would influence the geometry and stability of the resulting metal complexes.

| Ligand Type | Metal Center | Application of Complex | Reference |

| N-alkyl substituted amine biphenolate | Zirconium, Hafnium | Ring-opening polymerization catalysis | rsc.orgacs.org |

| Phenoxy-ether | Titanium, Hafnium | Olefin polymerization catalysis | nih.govrsc.org |

| N-alkyl bidentate amine | Copper(II) | Study of coordination compounds | mdpi.com |

This table provides examples of metal complexes formed with ligands containing N-alkyl amine or phenoxy ether functionalities, highlighting the potential of this compound as a ligand.

Use in Catalyst Development (if applicable, non-biological)

The metal complexes formed with this compound as a ligand could exhibit catalytic activity. The field of catalyst development often utilizes precisely designed ligands to control the reactivity and selectivity of a metal center. For instance, titanium complexes bearing phenoxy-ether ligands have been shown to be active catalysts for ethylene (B1197577) polymerization. rsc.org

Furthermore, the amine component itself can be involved in catalyst synthesis. For example, n-butylamine has been used in the preparation of hydrophobic Cu/Cu2O sheet catalysts for the electrocatalytic reduction of carbon monoxide to ethanol (B145695). nih.gov This suggests that this compound could be used as a surface modifying agent or a precursor in the synthesis of heterogeneous catalysts. The phenoxy group could also play a role in catalyst performance, for instance, by influencing the electronic environment of the active site or by providing a site for secondary interactions with substrates.

Future Directions and Emerging Research Avenues for N Butyl 4 Phenoxy 1 Butanamine

Development of Novel Sustainable Synthetic Pathways

The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern chemistry. For a molecule like N-butyl-4-phenoxy-1-butanamine, developing sustainable synthetic pathways would be a primary research focus. Traditional synthetic routes for similar amines might involve harsh reagents, significant energy input, and the generation of substantial waste.

Another avenue for sustainable synthesis is the exploration of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. This can lead to purer products and reduced waste streams.

Exploration of Unique Reactivity Patterns in Unconventional Media

The reactivity of a chemical compound can be significantly influenced by the medium in which the reaction is conducted. Investigating the behavior of this compound in unconventional media, such as deep eutectic solvents (DES) or supercritical fluids, could reveal novel reactivity patterns. These solvent systems offer unique properties, including high polarity, low volatility, and, in some cases, the ability to dissolve reactants that are insoluble in common organic solvents.

By studying reaction kinetics and product distributions in these media, researchers could uncover new synthetic possibilities or enhance the selectivity of known transformations. For example, the specific solvation effects in a DES could stabilize transition states that are not favored in conventional solvents, leading to the formation of unexpected products.

Advanced Spectroscopic Characterization under Non-Standard Conditions

A thorough understanding of a molecule's structure and dynamics is crucial for predicting its behavior. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) provide a baseline characterization, examining this compound under non-standard conditions could offer deeper insights.

Techniques such as high-pressure NMR or variable-temperature infrared spectroscopy could be employed to study conformational changes, intermolecular interactions, and the stability of the molecule under stress. This information is valuable for understanding its behavior in various applications, from materials science to pharmacology. For instance, understanding how the molecule behaves at elevated pressures and temperatures could be critical for its use in industrial processes.

Theoretical Prediction of Novel Chemical Transformations

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) and other quantum mechanical methods could be used to model the electronic structure of this compound and predict its reactivity in various chemical reactions.

Theoretical calculations can identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of potential intermediates and transition states, and even suggest novel, previously unconsidered chemical transformations. This in-silico approach can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reaction pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netresearchgate.netsemanticscholar.org Integrating the synthesis of this compound into a continuous flow system could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, represent the next frontier. Such a system could rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. This high-throughput approach would significantly accelerate the development of efficient and scalable synthetic routes. The use of automated platforms can also enhance safety, particularly when dealing with potentially hazardous reagents or exothermic reactions. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-butyl-4-phenoxy-1-butanamine, and how can reaction conditions be optimized to minimize by-products?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-phenoxy-1-butanol with butylamine under controlled conditions (e.g., reflux in a polar aprotic solvent like acetonitrile) is a common approach. Catalysts such as p-toluenesulfonic acid (PTSA) may accelerate the reaction. Optimization requires monitoring reaction temperature (80–100°C), stoichiometric ratios (1:1.2 alcohol-to-amine), and purification via column chromatography to isolate the product from intermediates like unreacted alcohol or amine .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:

- ¹H NMR : A triplet at δ 3.8–4.0 ppm (methylene adjacent to the ether oxygen) and a multiplet at δ 7.2–7.4 ppm (aromatic protons).

- ¹³C NMR : A peak near δ 70 ppm for the ether-linked carbon. Mass spectrometry (MS) should show the molecular ion peak [M+H]⁺ at m/z 235. High-performance liquid chromatography (HPLC) with UV detection (λmax ~228 nm) ensures purity ≥95% .

Advanced Research Questions

Q. How can continuous flow reactors be implemented to improve the scalability and yield of this compound synthesis, and what parameters require optimization?

Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing control. Key parameters include:

- Residence time : 10–15 minutes for complete conversion.

- Flow rate : 0.5–1.0 mL/min to prevent clogging.

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported PTSA) reduce post-reaction purification. Yields >85% have been reported in flow systems compared to 70–75% in batch reactors .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different in vitro models?

Cross-validation using orthogonal assays is essential. For instance:

- Compare results from receptor-binding assays (e.g., serotonin transporter inhibition) with functional cellular assays (e.g., cAMP modulation).

- Control for solvent effects (e.g., DMSO concentrations >0.1% may artifactually enhance membrane permeability).

- Validate findings in primary cell lines to reduce variability from immortalized cell models .

Q. How do electronic and steric effects of substituents on the phenoxy ring influence the compound’s reactivity and interaction with biological targets?

Substituents like chloro (-Cl) or methyl (-CH₃) groups alter electron density and steric bulk:

- Electron-withdrawing groups (e.g., -Cl) : Increase oxidative stability but may reduce nucleophilicity in substitution reactions.

- Steric hindrance : Bulky substituents at the ortho position decrease binding affinity to flat hydrophobic pockets in enzymes. Computational modeling (e.g., DFT for charge distribution) combined with SAR studies can guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products